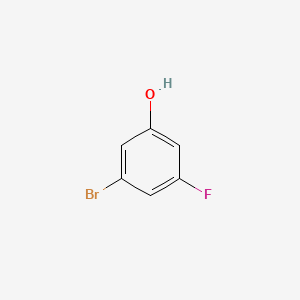

3-Bromo-5-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPJGUPQZDEZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619814 | |

| Record name | 3-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433939-27-6 | |

| Record name | 3-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Bromo-5-fluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of a direct and detailed published experimental protocol for this specific molecule, this guide outlines a robust synthetic route and purification strategies based on well-established and analogous chemical transformations of similar compounds. The methodologies presented are designed to be adaptable for laboratory and pilot-scale production.

Synthesis of this compound

The most viable and industrially scalable approach for the synthesis of this compound is a two-step process commencing from 3-bromo-5-fluoroaniline. This pathway involves the diazotization of the aniline derivative followed by the hydrolysis of the resulting diazonium salt. This method is analogous to the industrial production of similar phenols, such as 3-fluorophenol.[2]

Synthesis Pathway

The overall synthetic transformation is depicted in the following workflow:

Caption: Synthesis of this compound from 3-bromo-5-fluoroaniline.

Experimental Protocol

The following protocol is adapted from the synthesis of 3-fluorophenol and should be optimized for the specific substrate.[2]

Step 1: Diazotization of 3-Bromo-5-fluoroaniline

-

In a well-ventilated fume hood, charge a reactor equipped with a mechanical stirrer, thermometer, and dropping funnel with concentrated sulfuric acid (98%).

-

Cool the sulfuric acid to below 20 °C and slowly add 3-bromo-5-fluoroaniline while maintaining the temperature between 20-30 °C.

-

After the addition is complete, stir the mixture for 20-30 minutes and then cool to -5 °C.

-

Separately, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

After the addition, allow the reaction to stir for an additional 30 minutes at a temperature below 5 °C to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

-

In a separate reactor set up for distillation, prepare a hydrolysis solution containing water, concentrated sulfuric acid, and a catalytic amount of copper(II) sulfate.

-

Heat the hydrolysis solution to approximately 130-135 °C.[2]

-

Slowly add the cold diazonium salt solution from Step 1 to the hot hydrolysis solution. The this compound product will distill over with steam as it is formed.

-

Collect the distillate, which will consist of an aqueous layer and an organic layer containing the crude this compound.

-

Separate the organic layer from the aqueous layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

-

Combine the organic layers for subsequent purification.

Quantitative Data (Analogous Syntheses)

The following table presents typical reaction parameters and yields for the analogous synthesis of 3-fluorophenol.[2] These values can serve as a benchmark for the synthesis of this compound.

| Parameter | Value (for 3-fluorophenol synthesis) |

| Molar Ratio (Aniline:H₂SO₄:NaNO₂) | 1 : 3-7 : 1-1.2 |

| Diazotization Temperature | < 5 °C |

| Hydrolysis Temperature | 130-135 °C |

| Molar Ratio (Aniline:H₂SO₄:CuSO₄) in Hydrolysis | 1 : 1.2-1.7 : 0.4-1.2 |

| Yield | 75-81% |

| Purity (after distillation) | > 99.5% |

Purification of this compound

The crude this compound obtained from the synthesis can be purified by one or a combination of the following techniques: vacuum distillation, recrystallization, and column chromatography. The choice of method will depend on the scale of the synthesis and the nature of the impurities.

Purification Workflow

The general workflow for the purification of this compound is illustrated below.

Caption: General purification workflow for this compound.

Experimental Protocols

2.2.1. Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound, especially on a larger scale, as it allows for distillation at a lower temperature, preventing thermal decomposition.[3][4][5]

-

Apparatus: A standard vacuum distillation setup with a fractionating column is recommended.

-

Procedure:

-

Charge the distillation flask with the crude this compound.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point. The boiling point of 1,3-dibromo-5-fluorobenzene is 204-206 °C at 768 mmHg, which can serve as a rough guide. The boiling point of this compound will be lower under vacuum.

-

2.2.2. Recrystallization

Recrystallization is an effective technique for purifying solid compounds.[6][7] The key is to select an appropriate solvent or solvent system.

-

Solvent Selection: A good solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For a compound like this compound, solvent systems such as heptane/ethyl acetate, methanol/water, or toluene could be effective.[8]

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

2.2.3. Column Chromatography

For small-scale purification or to achieve very high purity, flash column chromatography is a suitable method.

-

Stationary Phase: Silica gel is a common choice for the purification of phenols.[9]

-

Mobile Phase: A non-polar/polar solvent system is typically used. A gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) is a good starting point for method development.[10]

-

Procedure:

-

Pack a column with silica gel slurried in the initial mobile phase.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Physical and Chemical Properties

The following table summarizes some of the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 433939-27-6 | [11] |

| Molecular Formula | C₆H₄BrFO | [11] |

| Molecular Weight | 191.00 g/mol | [11] |

| Appearance | White to off-white solid | [11] |

| Melting Point | 36-40 °C | |

| Purity (Commercial) | ≥97% |

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before handling this compound.

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12]

-

Precautions: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area.[12]

This guide provides a framework for the synthesis and purification of this compound. Researchers and chemists should perform their own risk assessments and optimization studies to ensure safe and efficient production of this valuable chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]

- 3. Purification [chem.rochester.edu]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. buschvacuum.com [buschvacuum.com]

- 6. 1,3-Dibromo-5-fluorobenzene | 1435-51-4 [m.chemicalbook.com]

- 7. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 10. orgsyn.org [orgsyn.org]

- 11. ossila.com [ossila.com]

- 12. 3-溴-5-氟苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 3-Bromo-5-fluorophenol (CAS: 433939-27-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorophenol is a versatile trifunctional chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring hydroxyl, bromo, and fluoro functional groups, offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its role in the synthesis of biologically active molecules.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 433939-27-6 | [1] |

| Molecular Formula | C₆H₄BrFO | [1] |

| Molecular Weight | 191.00 g/mol | [1] |

| Appearance | White to off-white or light yellow solid/powder | [1] |

| Melting Point | 36-40 °C | [1] |

| Purity | ≥97% to >98% | [1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| Storage | Store at 2-8°C in a dry, well-ventilated place. | [1] |

Safety Information:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

A plausible and common method for the synthesis of this compound is via a Sandmeyer-type reaction, starting from the commercially available 3-bromo-5-fluoroaniline. This involves the diazotization of the aniline followed by hydrolysis of the resulting diazonium salt.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from established procedures for the Sandmeyer hydroxylation of substituted anilines.

Materials:

-

3-Bromo-5-fluoroaniline

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-bromo-5-fluoroaniline (1.0 eq).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add a pre-cooled solution of concentrated sulfuric acid (2.0 eq) in water (5-10 volumes) while maintaining the internal temperature between 0 and 5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting mixture vigorously for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

Gently heat the diazonium salt solution to 50-60 °C. The evolution of nitrogen gas should be observed.

-

Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its trifunctional nature allows for sequential and site-selective modifications.

Role in the Synthesis of Anticancer Agents

A notable application of this compound is in the synthesis of 3,4'-substituted diaryl guanidinium derivatives, which have shown potential as anticancer agents.[2][3] In this context, the phenol is used to construct a diaryl ether core structure.

Experimental Workflow: Synthesis of a Diaryl Ether Intermediate

The following workflow illustrates the use of this compound in a nucleophilic aromatic substitution (SNAr) reaction followed by a Buchwald-Hartwig coupling, as reported in the synthesis of precursors for anticancer compounds.[2]

Caption: Workflow for the synthesis of a complex diaryl ether.

Detailed Experimental Protocol for Diaryl Ether Synthesis[2]

Materials:

-

This compound

-

4-Fluoronitrobenzene

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add 4-fluoronitrobenzene (1.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diaryl ether product. The product can be purified by column chromatography if necessary.

This diaryl ether can then be used in subsequent reactions, such as the Buchwald-Hartwig coupling described in the workflow, to build more complex molecular scaffolds for drug discovery.

Conclusion

This compound is a key chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and other specialty chemicals. Its versatile reactivity, stemming from its three distinct functional groups, allows for the construction of complex molecular architectures. The synthetic and application protocols detailed in this guide provide a valuable resource for researchers and scientists working in organic synthesis and drug development, enabling the exploration of new chemical space and the creation of innovative bioactive molecules.

References

Spectroscopic Data of 3-Bromo-5-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound 3-Bromo-5-fluorophenol (CAS No. 433939-27-6). The information is compiled to assist researchers in the fields of chemistry, life sciences, and drug development in the characterization and utilization of this molecule. The guide presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with generalized experimental protocols.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 433939-27-6 |

| Molecular Formula | C₆H₄BrFO |

| Molecular Weight | 191.00 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 36-40 °C |

Spectroscopic Data

The following sections present the available experimental spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.88 - 6.64 | m | 2H | Aromatic Protons |

| 6.58 - 6.30 | m | 1H | Aromatic Proton |

| 4.99 | s | 1H | Phenolic -OH |

Note: The ¹H NMR data was obtained from a spectrum run in CD₃OD. The multiplet patterns arise from proton-proton and proton-fluorine couplings.

¹³C NMR (Carbon-13 NMR):

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The following data is from an Attenuated Total Reflectance (ATR) FT-IR spectrum.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3600 | Broad | O-H stretch (phenolic) |

| ~3000 - 3100 | Medium | Aromatic C-H stretch |

| ~1600 - 1450 | Strong | Aromatic C=C skeletal vibrations |

| ~1200 - 1300 | Strong | C-O stretch |

| ~1100 - 1200 | Strong | C-F stretch |

| ~600 - 800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

LC-MS (Liquid Chromatography-Mass Spectrometry):

An LC-MS analysis has reported the molecular ion peak.[2]

| m/z | Ion |

| 190.33 | [M+H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters may vary depending on the instrumentation and experimental setup.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), and transferred to an NMR tube. The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled experiment would be performed to simplify the spectrum.

IR Spectroscopy

The IR spectrum can be obtained using an FT-IR spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry

For LC-MS analysis, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source. For a more detailed fragmentation pattern, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source could be employed. The sample would be injected into the GC, where it is vaporized and separated, and then introduced into the mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

3-Bromo-5-fluorophenol: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorophenol is a halogenated aromatic organic compound with the chemical formula C₆H₄BrFO. It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of three reactive sites: a hydroxyl group, a bromine atom, and a fluorine atom, each offering distinct opportunities for chemical modification.[3] Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and storage.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to a lack of publicly available quantitative data, this guide focuses on qualitative solubility characteristics and inferred stability profiles based on its chemical structure and information from suppliers. Detailed experimental protocols for determining these properties are also provided to enable researchers to generate specific data for their applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 433939-27-6 | [1] |

| Molecular Formula | C₆H₄BrFO | [1] |

| Molecular Weight | 191.00 g/mol | [1] |

| Appearance | White to orange to green powder to crystal | [2] |

| Melting Point | 36-44 °C | [2][4] |

| Boiling Point | Not specified | |

| Density | 1.764 - 1.8 g/cm³ (predicted) | [4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [4] |

Solubility Profile

Water Solubility: this compound is expected to have limited solubility in water.[4][5] The presence of the hydrophobic bromine and fluorine atoms on the aromatic ring reduces its ability to form hydrogen bonds with water molecules compared to unsubstituted phenol.[4]

Organic Solvent Solubility: The compound is anticipated to be soluble in a range of polar organic solvents.[4][5] This is due to the presence of the polar hydroxyl group and the overall polarity of the molecule.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Expected Solubility | Reference(s) |

| Polar Protic | Methanol, Ethanol | Good | [4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | Good | [4] |

| Non-polar | Hexane, Toluene | Limited | [4] |

Researchers requiring precise solubility data for specific applications are encouraged to determine it experimentally using the protocols outlined in the "Experimental Protocols" section of this guide.

Stability Profile

Detailed quantitative stability data for this compound, including degradation kinetics under various conditions, is not publicly available. However, general stability information can be derived from supplier recommendations and the known reactivity of its functional groups.

Storage: It is recommended to store this compound in a dry, cool, and well-ventilated place, typically at 2-8°C.[6] Containers should be kept tightly closed and protected from light.[6]

Incompatible Materials: The compound should be kept away from strong oxidizing agents and strong bases.[7]

Thermal Stability: While no specific decomposition temperature is reported, the recommended storage at refrigerated temperatures suggests that the compound may be susceptible to degradation at elevated temperatures over time.

Photostability: Storage away from light is recommended, indicating potential sensitivity to photodegradation.[7]

Hydrolytic Stability: The stability of this compound in aqueous solutions at different pH values has not been documented. As a phenol, its stability could be pH-dependent.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound. These protocols are based on standard methods for similar phenolic compounds and can be adapted as needed.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifuge the sample to facilitate separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Stability Indicating Method Development (HPLC)

A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound by separating the intact compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions (starting point for development):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[8]

-

Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic or phosphoric acid to improve peak shape).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).[8]

-

Injection Volume: 10 µL.[8]

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical method.

Conditions:

-

Acid Hydrolysis: Reflux the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: Reflux the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point for a defined period.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) according to ICH Q1B guidelines.

Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method to identify and quantify any degradation products formed.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A general workflow for the experimental determination of solubility using the shake-flask method.

Logical Relationship of Functional Groups in Synthesis

Caption: A diagram illustrating the distinct reactivity of the three functional groups of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a solubility profile that favors polar organic solvents and limited aqueous solubility. While quantitative data is scarce, its stability is sufficient for typical laboratory use when stored under recommended cool, dry, and dark conditions, away from strong oxidizing agents. The provided experimental protocols offer a robust framework for researchers to determine specific solubility and stability parameters tailored to their unique applications. This information is critical for optimizing reaction conditions, developing robust formulations, and ensuring the long-term integrity of this important chemical building block.

References

- 1. This compound 97 433939-27-6 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. Buy this compound | 433939-27-6 [smolecule.com]

- 5. CAS 433939-27-6: 3-Fluoro-5-bromophenol | CymitQuimica [cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorophenol is a key building block in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. Its trifunctional nature, presenting a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring, offers versatile reactivity for various chemical transformations.[1] This guide provides an in-depth overview of the critical safety and handling precautions necessary to mitigate the risks associated with this compound, ensuring a secure research and development environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] The signal word for this chemical is "Warning".[2][3][4][5]

GHS Hazard Statements:

GHS Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. Key precautions include avoiding breathing dust/fumes, washing hands and skin thoroughly after handling, and wearing appropriate personal protective equipment.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrFO | [5] |

| Molecular Weight | 191.00 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Melting Point | 36-40 °C | [5] |

| Boiling Point | 250 °C (lit.) | [2][3] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5] |

| Density | 1.764 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [5] |

Table 2: Hazard Classification and Codes

| Classification | Code | Reference |

| Acute Toxicity, Oral | Category 4 | [2][5] |

| Skin Irritation | Category 2 | [2][5] |

| Eye Irritation | Category 2 | [2][5] |

| Specific target organ toxicity – single exposure | Category 3 | [2][5] |

| Storage Class Code | 11 - Combustible Solids | [5] |

| WGK (Water Hazard Class) | WGK 3 | [5] |

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is paramount when working with this compound. The following sections detail the necessary procedures for safe handling, emergency response, and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate exposure risks.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Detailed PPE Specifications:

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[2][5]

-

Hand Protection: Handle with chemical-resistant gloves that have been inspected prior to use.[2] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][6]

-

Body Protection: Wear a fire/flame resistant and impervious lab coat.[2][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask of type N95 (US) is recommended.[5]

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated place, preferably in a chemical fume hood.[2][6]

-

Ensure emergency eyewash stations and safety showers are readily accessible.[7]

Handling Procedures:

-

Wash hands thoroughly after handling.[2]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][6]

-

Keep away from heat, sparks, and open flames.[8]

-

Incompatible materials include strong oxidizing agents and strong bases.[8]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Caption: First aid protocol for exposure to this compound.

Specific First Aid Instructions:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][6] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2][6]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[2][6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][6]

Accidental Release Measures (Spill Cleanup)

In the event of a spill, a calm and systematic approach is necessary to ensure safety and proper cleanup.

Caption: Workflow for the cleanup of a this compound spill.

Spill Cleanup Protocol:

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[9]

-

Personal Precautions: Wear appropriate personal protective equipment, including chemical-impermeable gloves, safety goggles, and a respirator.[2][6]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][6]

-

Cleanup: Collect and arrange disposal. Use spark-proof tools and explosion-proof equipment.[2][6] Sweep up the material and place it into a suitable, closed container for disposal.[8]

-

Environmental Precautions: Discharge into the environment must be avoided.[2][6]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3][6] Water spray may be used to cool closed containers.[8]

-

Specific Hazards: During a fire, toxic fumes may be released, including carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[8]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[2][6][8]

Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Product Disposal:

-

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][6]

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][8]

Contaminated Packaging:

-

Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[2][6]

-

Alternatively, packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2][6]

Conclusion

This compound is a valuable reagent in research and drug development, but it requires careful and informed handling. By understanding its hazards, utilizing appropriate personal protective equipment, and adhering to the detailed handling, emergency, and disposal protocols outlined in this guide, researchers can significantly minimize risks and maintain a safe laboratory environment. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use.

References

- 1. ossila.com [ossila.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 433939-27-6 Name: this compound [xixisys.com]

- 4. This compound | C6H4BrFO | CID 21904636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-溴-5-氟苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. aarti-industries.com [aarti-industries.com]

- 8. fishersci.com [fishersci.com]

- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

A Comprehensive Technical Guide to 3-Bromo-5-fluorophenol for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Properties, and Synthetic Applications of a Key Building Block.

Introduction

3-Bromo-5-fluorophenol is a halogenated aromatic compound of significant interest to the pharmaceutical and material science industries. Its trifunctional nature, featuring a hydroxyl group, a bromine atom, and a fluorine atom, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, and a detailed experimental protocol for a common synthetic application of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound (CAS No. 433939-27-6) is readily available from a range of chemical suppliers. Purity levels and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. The following tables summarize the offerings from several prominent suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Additional Notes |

| Amerigo Scientific | 97% | Distributor serving the life sciences.[1] |

| Chem-Impex | ≥ 98% (GC) | Provides Safety Data Sheets and Certificates of Analysis.[1] |

| Sigma-Aldrich | 97% | Offers detailed safety and handling information.[2][3] |

| Santa Cruz Biotechnology | For research use only. | |

| Smolecule | Provides detailed information on physical and chemical properties.[4] | |

| Enke Pharma-tech Co., Ltd. | 99% | High-purity grade available. |

| Antimex Chemical Limited | 98% | Note: An incorrect molecular formula was listed on their website at the time of this review. |

| Ossila | >98% | Highlights its use as a molecular scaffold for APIs.[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 433939-27-6 | [1][2][3][6] |

| Molecular Formula | C₆H₄BrFO | [1][2][3][6] |

| Molecular Weight | 191.00 g/mol | [1][2][3][6] |

| Appearance | White to off-white or pale yellow crystalline solid | [1][4] |

| Melting Point | 36-40 °C | [2][3][6] |

| Purity | Typically ≥97% | [1][2][3] |

| Storage Temperature | 2-8°C | [1][2][3] |

Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in the synthesis of a variety of organic molecules. The bromine atom is amenable to cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The hydroxyl group can be readily derivatized, and the fluorine atom can influence the electronic properties and metabolic stability of the final product.

A notable application of this compound is in the synthesis of 3,4'-substituted diaryl guanidinium derivatives, which have shown potential as anticancer agents. The following is a detailed experimental protocol for a key step in such a synthesis, the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed amination of this compound with a generic aniline derivative.

Materials:

-

This compound

-

Aniline derivative (e.g., 4-methoxyaniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

-

Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equivalent) and the aniline derivative (1.2 equivalents) to the flask.

-

Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired N-aryl-3-amino-5-fluorophenol derivative.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Buchwald-Hartwig amination of this compound.

Caption: Workflow for the Buchwald-Hartwig Amination of this compound.

Conclusion

This compound is a commercially accessible and highly versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. The provided technical information and detailed experimental protocol for its application in a Buchwald-Hartwig amination reaction serve as a valuable resource for researchers and scientists in the field. Careful consideration of supplier specifications and adherence to established synthetic methodologies will facilitate the successful utilization of this important chemical intermediate in the pursuit of novel scientific discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

The Rising Star of Medicinal Chemistry: A Technical Guide to 3-Bromo-5-fluorophenol's Potential

For Immediate Release

[City, State] – In the relentless pursuit of novel therapeutic agents, the versatile chemical scaffold of 3-Bromo-5-fluorophenol is emerging as a cornerstone for the development of next-generation pharmaceuticals. This technical guide provides an in-depth analysis of its applications in medicinal chemistry, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthetic utility, biological activities, and future potential. The strategic placement of bromine, fluorine, and hydroxyl moieties on the phenol ring offers a unique combination of reactivity and physicochemical properties, making it an invaluable building block in the synthesis of potent anticancer agents and specific enzyme inhibitors.

Core Applications in Drug Discovery

This compound serves as a versatile starting material for the synthesis of a diverse range of biologically active molecules. Its distinct functional groups allow for selective chemical modifications, enabling the exploration of vast chemical spaces and the optimization of structure-activity relationships (SAR).

Anticancer Drug Development: A significant area of application for this compound is in the synthesis of novel anticancer compounds. Notably, it is a key precursor for 3,4'-substituted diaryl guanidinium derivatives, which have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of these derivatives to their biological targets.

Enzyme Inhibition: The unique electronic properties conferred by the halogen substituents make this compound an attractive scaffold for the design of potent and selective enzyme inhibitors. Derivatives have shown significant inhibitory activity against key enzymes implicated in various diseases, including:

-

Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.

-

Carbonic Anhydrase (CA): CA inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer.

Quantitative Biological Activity

The following table summarizes the inhibitory activities of various derivatives synthesized using this compound as a key building block.

| Compound Class | Target | Cell Line/Enzyme | Activity (IC50/Ki) | Reference |

| 3,4'-Substituted Diaryl Guanidinium Derivatives | Anticancer | HL-60 (Human promyelocytic leukemia) | IC50: 4.07 ± 0.10 µM | |

| Bromophenol Derivatives | Anticancer | A549 (Lung), Bel7402 (Liver), HepG2 (Liver), HCT116 (Colon), Caco2 (Colon) | Significant inhibitory activity | [2] |

| Bromophenol Derivatives | Carbonic Anhydrase | hCA I | Ki: 13.7-32.7 mM | [3] |

| Bromophenol Derivatives | Carbonic Anhydrase | hCA II | Ki: 0.65-1.26 mM | [3] |

| Diaryl Methane Bromophenols | Acetylcholinesterase | AChE | Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM | [4] |

| Diaryl Methane Bromophenols | Carbonic Anhydrase | hCA I | Ki: 2.53 ± 0.25 to 25.67 ± 4.58 nM | [4] |

| Diaryl Methane Bromophenols | Carbonic Anhydrase | hCA II | Ki: 1.63 ± 0.11 to 15.05 ± 1.07 nM | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of compounds derived from this compound are crucial for reproducibility and further development.

Protocol 1: Synthesis of 3,4'-Substituted Diaryl Guanidinium Derivatives

This protocol outlines a multi-step synthesis involving a Buchwald-Hartwig amination, nitro group reduction, and a final guanidinylation step.

Step 1: Buchwald-Hartwig Amination

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 2: Nitro Group Reduction

-

Dissolve the nitro-containing intermediate from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. For substrates sensitive to catalytic hydrogenation, tin(II) chloride dihydrate (SnCl2·2H2O) is an effective choice.[1] For other substrates, catalytic hydrogenation with H2 gas and a palladium on carbon (Pd/C) catalyst can be used.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

If using SnCl2·2H2O, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate to obtain the aniline derivative, which can often be used in the next step without further purification.

Step 3: Guanidinylation

-

To a solution of the aniline derivative in a suitable solvent (e.g., DMF), add a guanidinylating reagent such as N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea.

-

Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature for several hours until completion.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the Boc-protected guanidine derivative by column chromatography.

-

Deprotect the Boc groups using an acidic solution (e.g., 4 M HCl in dioxane) to yield the final guanidinium salt.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay

This assay is based on the Ellman method.

-

Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the acetylcholinesterase enzyme solution.

-

Incubate the mixture for 15 minutes at 25 °C.

-

Initiate the reaction by adding the ATCI substrate.

-

Measurement: Measure the increase in absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value.

Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

-

Reagent Preparation: Prepare a solution of p-nitrophenyl acetate (p-NPA) as the substrate in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the carbonic anhydrase enzyme solution.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding the p-NPA substrate.

-

Measurement: Monitor the formation of the yellow p-nitrophenolate product by measuring the absorbance at 400 nm over time.

-

Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration to determine the IC50 or Ki value.

Signaling Pathways

The anticancer activity of compounds derived from this compound is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and represent important therapeutic targets.

Future Directions

The unique chemical properties of this compound position it as a highly valuable scaffold for future drug discovery efforts. Further exploration of its derivatives could lead to the development of novel therapeutics with improved efficacy and safety profiles for a wide range of diseases. The continued investigation into the precise mechanisms of action of these compounds will be crucial for their clinical translation.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Fluorinated biaryl scaffolds are of particular interest in drug discovery, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 3-Bromo-5-fluorophenol is a valuable building block for the synthesis of such compounds, providing a handle for C-C bond formation via the Suzuki-Miyaura reaction while retaining a synthetically versatile phenol group for further functionalization.

These application notes provide an overview of the key parameters and detailed experimental protocols for the successful Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base activates the boronic acid, facilitating this transfer.[3]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[4]

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

-

Catalyst: Palladium catalysts are most commonly employed.[1] Both Pd(0) and Pd(II) precursors can be used, as the active Pd(0) species is often formed in situ. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and preformed catalysts with bulky, electron-rich phosphine ligands. For challenging couplings, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) can be highly effective.[5]

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can significantly impact the reaction rate and yield. For electron-rich and sterically hindered substrates, bulky and electron-rich ligands such as SPhos and XPhos are often beneficial.[6]

-

Base: A base is essential for the transmetalation step.[3] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7] The choice of base can influence the reaction rate and compatibility with other functional groups. Potassium carbonate and cesium carbonate are often effective choices for this type of transformation.[8]

-

Solvent: A variety of solvents can be used, often in biphasic mixtures with water. Common solvents include 1,4-dioxane, toluene, and dimethoxyethane (DME).[5][9] The solvent system plays a role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization may be necessary for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a general starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under a positive flow of inert gas, add Pd(PPh₃)₄ (3 mol%).

-

Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound).

-

Stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

-

1,4-Dioxane/Water (4:1)

Procedure:

-

In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (2.0 eq.).

-

Add the 1,4-dioxane/water solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-40 minutes.[10]

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of bromo-aryl compounds with various arylboronic acids, which can serve as a guide for the reaction of this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | High |

| 2 | 3-Iodotoluene | Phenylboronic acid | Au-Pd alloy NPs | K₂CO₃ | Ethanol/Water | 30 | 6 | 96 |

| 3 | 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2M aq.) | 1,4-Dioxane | 80 | 3-5 | 92 |

| 4 | 5-Bromo-2-chloro-4-methoxypyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/Water (4:1) | 80-90 | 4-12 | - |

| 5 | 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ (3) | Dioxane/Water | 110 (MW) | 0.67 | 67-89 |

| 6 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | Toluene/Water (10:1) | 100 | 12 | 90 |

Note: Yields are highly substrate-dependent and the conditions provided are starting points for optimization.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl halides, offering a versatile and efficient route to synthesize arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction is particularly valuable for substrates like 3-Bromo-5-fluorophenol, an electron-deficient aryl bromide, where traditional nucleophilic aromatic substitution methods may be less effective. The presence of the fluorine and hydroxyl groups offers opportunities for further functionalization, making the resulting aminophenol derivatives valuable intermediates in drug discovery and development.

This document provides a detailed protocol for the Buchwald-Hartwig amination of this compound with a variety of amines, including primary alkylamines, secondary cyclic amines, and anilines.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex.[2][4] This is followed by the coordination of the amine to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium-amido intermediate. The final step is a reductive elimination that furnishes the desired N-arylated product and regenerates the active palladium(0) catalyst, thus propagating the cycle. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to facilitate the key steps of the catalytic cycle and enhance reaction rates and yields.[4]

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

Materials and Reagents:

-

This compound

-

Amine (e.g., n-Hexylamine, Morpholine, Aniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere chemistry

-

Silica gel for column chromatography

General Procedure for the Buchwald-Hartwig Amination of this compound:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Addition of Reagents: To the same Schlenk tube, add sodium tert-butoxide (1.4 mmol, 1.4 equiv), this compound (1.0 mmol, 1.0 equiv), and the corresponding amine (1.2 mmol, 1.2 equiv).

-

Addition of Solvent: Add anhydrous, deoxygenated toluene (5 mL) via syringe. The typical concentration is 0.2 M with respect to the this compound.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative, albeit hypothetical, results for the Buchwald-Hartwig amination of this compound with various amines under optimized conditions. These values are based on typical outcomes for similar electron-deficient aryl bromides and are intended to serve as a guideline for reaction development.

| Entry | Amine | Product | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Hexylamine | 3-(Hexylamino)-5-fluorophenol | 2 | 4 | 1.4 | Toluene | 100 | 6 | 88 |

| 2 | Morpholine | 3-Fluoro-5-(morpholino)phenol | 2 | 4 | 1.4 | Toluene | 100 | 4 | 92 |

| 3 | Aniline | 3-Anilino-5-fluorophenol | 2 | 4 | 1.4 | Toluene | 100 | 12 | 85 |

| 4 | Benzylamine | 3-(Benzylamino)-5-fluorophenol | 2 | 4 | 1.4 | Toluene | 100 | 8 | 89 |

| 5 | Piperidine | 3-Fluoro-5-(piperidin-1-yl)phenol | 2 | 4 | 1.4 | Toluene | 100 | 5 | 91 |

Mandatory Visualizations

Experimental Workflow

Caption: A schematic overview of the experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Mitsunobu Reaction Conditions for 3-Bromo-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Mitsunobu reaction using 3-Bromo-5-fluorophenol as the nucleophile. The Mitsunobu reaction is a versatile and powerful tool for the formation of carbon-oxygen bonds, enabling the synthesis of a wide array of aryl ethers under mild conditions.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the construction of complex molecules.

Introduction to the Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, through a redox-condensation mechanism.[1][2] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, proceeding via an SN2-type mechanism.[3] Phenols, being sufficiently acidic, are excellent nucleophiles for this transformation, leading to the formation of aryl ethers.

Generalized Reaction Scheme

The reaction of this compound with an alcohol under Mitsunobu conditions proceeds as follows:

Where 'R' represents an alkyl group from the corresponding primary or secondary alcohol.

Key Reagents and Their Roles

-

This compound: The acidic nucleophile that provides the aryloxy group.

-

Alcohol (R-OH): The electrophile precursor. Primary and secondary alcohols are typically used.

-

Triphenylphosphine (PPh₃): The reducing agent that activates the alcohol. It is converted to triphenylphosphine oxide (TPPO) during the reaction.

-

Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): The oxidizing agent that drives the reaction. It is reduced to a hydrazine derivative.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or 1,4-dioxane are commonly used to ensure a moisture-free environment.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Mitsunobu reaction of this compound.

Caption: General experimental workflow for the Mitsunobu reaction.

Generalized Reaction Conditions

| Parameter | Typical Range/Condition | Notes |

| Reactant Molar Ratio | ||

| This compound | 1.0 eq | The limiting reagent. |

| Alcohol | 1.0 - 1.5 eq | A slight excess of the alcohol can be used to drive the reaction to completion. |

| Triphenylphosphine (PPh₃) | 1.2 - 2.0 eq | An excess is required to ensure full conversion of the alcohol to the alkoxyphosphonium salt. |

| DEAD or DIAD | 1.2 - 2.0 eq | Typically used in a similar excess to the phosphine. DIAD is often preferred due to its lower toxicity and the easier removal of its hydrazine byproduct. |

| Solvent | Anhydrous THF, DCM, or 1,4-Dioxane | THF is the most common solvent. The choice of solvent can influence reaction rates and solubility of reagents. |

| Temperature | 0 °C to Room Temperature (approx. 20-25 °C) | The reaction is initiated at a low temperature during the addition of the azodicarboxylate to control the initial exotherm, and then allowed to proceed at room temperature.[4] |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Work-up | Aqueous wash, extraction, and drying | The work-up procedure is designed to remove the water-soluble byproducts and unreacted reagents. |

| Purification | Silica Gel Column Chromatography | This is typically required to separate the desired aryl ether from the triphenylphosphine oxide byproduct, which can be challenging to remove. |

Detailed Experimental Protocol (Generalized)

Materials:

-

This compound

-

Alcohol (Primary or Secondary)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a few milliliters of water.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aryl ether.

-